Product packaging for 1H-pyrazole-4-thiol(Cat. No.:CAS No. 82358-20-1)

1H-pyrazole-4-thiol

Cat. No.: B6252339
CAS No.: 82358-20-1
M. Wt: 100.14 g/mol
InChI Key: LUYMSWAUONHACL-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-thiol is a versatile heterocyclic compound that serves as a key synthetic intermediate and ligand in advanced chemical and materials science research. Its molecular structure, featuring both pyrazole and thiol functional groups, makes it a valuable building block for constructing more complex molecules and functional materials. In scientific research, this compound and its derivatives are primarily utilized in several key areas. In materials science, thiol-functionalized pyrazole ligands are employed to stabilize gold nanoparticles (AuNPs), creating hybrid nanomaterials that combine the unique optical properties of nanoparticles with the coordinative versatility of the organic ligand . These systems are investigated for their potential in developing surface-enhanced Raman scattering (SERS) substrates and exploring spin crossover phenomena . In medicinal chemistry, the pyrazole-thiol scaffold is recognized as a bioisostere and is used in the synthesis of novel compounds for biological evaluation. For instance, pyrazole-based thioethers have been designed and studied as potential inhibitors of bacterial enzymes, such as DapE, highlighting their relevance in the search for new antibiotics . Furthermore, the compound serves as a fundamental precursor in organic synthesis. Recent methodologies focus on practical synthetic routes to pyrazol-4-thiols, demonstrating their utility for introducing sulfur-containing heterocycles into molecular frameworks, which is valuable for constructing libraries of compounds for screening and development . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82358-20-1

Molecular Formula

C3H4N2S

Molecular Weight

100.14 g/mol

IUPAC Name

1H-pyrazole-4-thiol

InChI

InChI=1S/C3H4N2S/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5)

InChI Key

LUYMSWAUONHACL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)S

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h Pyrazole 4 Thiol and Its Analogues

Direct Synthesis Approaches to the 1H-Pyrazole-4-Thiol Core

Direct synthesis strategies that construct the this compound ring system in a single, streamlined sequence from acyclic precursors are less prevalent than indirect methods. However, some multi-component reactions can be designed to yield highly functionalized pyrazoles where a sulfur-containing moiety is incorporated during the cyclization process. For instance, cascade reactions involving 1,3-dicarbonyl compounds, hydrazine (B178648) derivatives, and a sulfur source could theoretically provide direct access to the target scaffold. An innovative method involves an iodine-promoted cascade reaction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides, which proceeds through imination, halogenation, cyclization, and ring contraction with sulfur elimination to form functionalized pyrazoles mdpi.com. While not yielding a thiol directly, this approach demonstrates the integration of sulfur chemistry into the core pyrazole (B372694) synthesis.

Indirect Routes via Functionalization of Pyrazole-4-Substituted Precursors

Indirect routes, which involve the synthesis of a pyrazole ring followed by the introduction or modification of a functional group at the C4 position, are the most common and versatile approaches. These methods rely on robust and well-established pyrazole-forming reactions followed by regioselective C4-functionalization.

Pyrazole-4-carbonitrile derivatives serve as crucial intermediates for the synthesis of various C4-substituted pyrazoles, including thiols. These intermediates are often prepared through multi-component reactions (MCRs), which offer high efficiency and atom economy.

A common approach is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. nih.govresearchgate.net This method allows for the generation of diverse 5-amino-1H-pyrazole-4-carbonitriles. Various catalysts, including biocompatible deep eutectic solvents (DES) like a glucose-urea mixture, can promote this reaction under catalyst-free and solvent-free conditions, enhancing its green credentials. researchgate.net Another strategy involves the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives in excellent yields. mdpi.com Furthermore, a facile method for preparing 5-amino-1H-pyrazole-4-carbonitriles has been developed from N-tosylhydrazones, which react with malononitrile to form an intermediate that undergoes intramolecular cyclization and detosylation. acs.org

Table 1: Selected Methods for the Synthesis of Pyrazole-4-Carbonitrile Derivatives

PrecursorsReaction TypeKey FeaturesReferenceAromatic Aldehydes, Malononitrile, Hydrazine DerivativesThree-Component ReactionOften catalyzed; can be performed in green solvents like DES.nih.govresearchgate.net3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitriles, HydrazinesCondensation/CyclizationHigh yields of 3-amino-1H-pyrazole-4-carbonitriles.mdpi.comN-Tosylhydrazones, MalononitrileAddition-Elimination/CyclizationEfficient method with broad substrate scope.acs.org

Pyrazole-4-carbaldehydes are versatile precursors synthesized predominantly via the Vilsmeier-Haack reaction. nih.govresearchgate.netchemmethod.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate electron-rich pyrazole rings at the C4 position. researchgate.netchemmethod.com

Once obtained, the aldehyde functional group can be transformed into a thiol group through a sequence of standard organic reactions. A typical pathway involves:

Reduction of the carbaldehyde to the corresponding pyrazole-4-methanol using reducing agents like sodium borohydride.

Conversion of the hydroxyl group into a good leaving group, for example, by tosylation or conversion to a halide.

Nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group.

Additionally, pyrazole-4-carbaldehydes can react directly with sulfur-containing reagents. For example, they react with 2-sulfanylethanol in the presence of chloro(trimethyl)silane to form pyrazolyloxadithiocanes. researchgate.net

The direct introduction of sulfur functionalities onto a pre-existing pyrazole ring is a highly effective strategy. This can be achieved through C-H functionalization or by substitution of a leaving group at the C4 position.

A practical and scalable approach involves the conversion of 4-iodopyrazoles to pyrazole-4-thiols. researchgate.netchemrxiv.org This procedure utilizes a copper-catalyzed C-S bond formation reaction. Thiobenzoic acid (PhC(O)SH) is used as a thiol surrogate, which first reacts with the 4-iodopyrazole (B32481) to form an S-(1H-pyrazol-4-yl) benzoylthiolate intermediate. This intermediate is then subjected to mild benzoyl group cleavage to yield the final pyrazole-4-thiol. The method is notable for its tolerance of various functional groups, including nitriles and esters. researchgate.netchemrxiv.org

Another powerful technique is the direct thiocyanation of C4-unsubstituted pyrazoles. nih.govbeilstein-archives.orgresearchgate.netbeilstein-journals.org This metal-free method employs an oxidant such as dichlor(phenyl)-λ³-iodane (PhICl₂) to activate a thiocyanate (B1210189) source like ammonium (B1175870) thiocyanate (NH₄SCN). The reaction proceeds via an electrophilic mechanism, likely involving the in situ generation of a reactive thiocyanogen (B1223195) chloride (Cl-SCN) species, which then attacks the electron-rich C4 position of the pyrazole. nih.govbeilstein-archives.orgbeilstein-journals.org The resulting 4-thiocyanato-pyrazole can be subsequently reduced to the desired this compound.

Furthermore, C-4 thiopyrazole compounds can be synthesized from pyrazolone compounds and thiols using dimethyl sulfoxide (DMSO) as an oxidant in a metal-free process. google.com This reaction highlights a greener approach to C-S bond formation on the pyrazole core. google.comdoi.org

Table 2: Key Methods for C4-Thiolation of Pyrazoles

Starting MaterialReagentsProduct TypeKey FeaturesReference4-Iodopyrazole1. PhC(O)SH, Cu catalyst 2. Mild basePyrazole-4-thiolScalable, tolerates functional groups.researchgate.netchemrxiv.orgC4-Unsubstituted PyrazoleNH₄SCN, PhICl₂4-Thiocyanato-pyrazoleMetal-free, mild conditions, electrophilic substitution.nih.govbeilstein-archives.orgbeilstein-journals.orgPyrazoloneThiol, DMSO (oxidant)C4-Thioether-pyrazoleMetal-free, high functional group compatibility.google.com

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental compatibility. In the context of pyrazole-4-thiol synthesis, catalytic strategies are at the forefront of these advancements.

Catalysis offers a powerful means to facilitate the formation of C-S bonds on the pyrazole ring with high efficiency and regioselectivity. Transition-metal catalysis, in particular, has been extensively studied for C-S bond construction. google.com

As previously mentioned, copper-catalyzed cross-coupling reactions are highly effective for synthesizing pyrazole-4-thiols from 4-halopyrazoles. researchgate.netchemrxiv.org This method represents a significant advancement over traditional methods that may require harsh conditions. Palladium and iron catalysts are also widely used in cross-coupling reactions to form C-S bonds between thiols and haloarenes, which is a general strategy applicable to heterocyclic systems like pyrazoles. google.com

Beyond the use of pre-functionalized pyrazoles, transition-metal-catalyzed C-H functionalization has emerged as a step-economic alternative. rsc.org This approach allows for the direct formation of a C-S bond at the C4 position from an unactivated C-H bond, avoiding the need for precursor halogenation.

In addition to metal-based catalysis, metal-free approaches are gaining prominence. The synthesis of C-4 thiopyrazoles using DMSO as a catalyst and oxidant is an example of a greener, metal-free C-H vulcanization process. google.com Similarly, the hypervalent iodine-mediated thiocyanation of pyrazoles represents a catalyst-free method that proceeds under mild conditions to functionalize the C4 position efficiently. nih.govbeilstein-archives.orgbeilstein-journals.org These methods avoid the cost and potential toxicity associated with transition metal catalysts.

Table of Mentioned Chemical Compounds

Compound NameRole/TypeThis compoundTarget CompoundMalononitrileReactantPyrazole-4-carbonitrileIntermediateN-tosylhydrazoneReactantPyrazole-4-carbaldehydeIntermediatePhosphorus oxychloride (POCl₃)Reagent (Vilsmeier-Haack)Dimethylformamide (DMF)Reagent/Solvent (Vilsmeier-Haack)4-IodopyrazoleStarting MaterialThiobenzoic acidReagent ("SH-surrogate")Ammonium thiocyanate (NH₄SCN)Reagent (Thiocyanating agent)Dichlor(phenyl)-λ³-iodane (PhICl₂)Reagent (Oxidant)Dimethyl sulfoxide (DMSO)Reagent (Oxidant/Catalyst)

Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthetic methodologies for heterocyclic compounds, such as this compound and its analogues, is a significant focus of contemporary chemical research. nih.govmdpi.com Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govnih.gov These approaches often involve the use of alternative energy sources, eco-friendly solvents and catalysts, and solvent-free reaction conditions to enhance sustainability. nih.govrsc.org

A variety of green synthetic strategies have been explored for the construction of the pyrazole scaffold, which can be adapted for the synthesis of thiol-substituted analogues. These methods offer significant advantages over traditional synthetic routes, including reduced reaction times, lower energy consumption, and higher yields. rsc.orgeurekaselect.com

Key green chemistry approaches applicable to the synthesis of pyrazole derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. eurekaselect.comdergipark.org.trnih.gov This technique has been successfully employed in the synthesis of various pyrazole derivatives, including multi-component reactions to form complex pyrazole-containing scaffolds. mdpi.comjchr.org For instance, the microwave-assisted synthesis of pyrazolyl-substituted benzochroman-4-ones has been shown to be significantly more efficient than conventional heating methods. rsc.org While direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to a wide range of pyrazole syntheses suggests its potential for the rapid and efficient construction of this target molecule and its derivatives. eurekaselect.comdergipark.org.tr

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source for chemical reactions. eurekaselect.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.com This method has been utilized for the synthesis of various heterocyclic compounds, including pyrazole and thiazole (B1198619) derivatives, often under mild conditions. mdpi.comnih.govresearchgate.net The application of ultrasound has been shown to be beneficial in reducing reaction times and improving yields in the synthesis of pyrazoline derivatives. nih.gov The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles has been successfully achieved using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition, demonstrating the utility of this method for constructing complex pyrazole-containing molecules. researchgate.net

Solvent-Free Synthesis (Grinding): Performing reactions in the absence of a solvent, often by grinding the reactants together, is a cornerstone of green chemistry. researchgate.netresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Several solvent-free methods for the synthesis of pyrazole derivatives have been reported, including one-pot multi-component reactions. mdpi.comresearchgate.net For example, a five-component, solvent-free reaction has been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles, one of the components being 5-methyl-1,3,4-thiadiazole-2-thiol. mdpi.com This demonstrates the feasibility of incorporating thiol-containing reagents in solvent-free pyrazole synthesis.

Eco-Friendly Catalysts and Solvents: The use of non-toxic, recyclable catalysts and green solvents like water or ionic liquids is another important aspect of sustainable synthesis. nih.govnih.govajchem-a.com Researchers have explored the use of various catalysts, such as montmorillonite K10 and nano-catalysts, to promote the synthesis of pyrazole derivatives under environmentally friendly conditions. mdpi.comnih.gov For instance, lanthanum-doped and silver-coated ZnO core-shell nanoparticles have been used as a catalyst for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions. nih.gov Furthermore, methods for the functionalization of the pyrazole ring, such as thiocyanation, have been developed using metal-free approaches and benign oxidizing agents like H₂O₂. beilstein-journals.orgbeilstein-archives.org The thiocyano group can be a precursor to the desired thiol functionality. An electrochemical, oxidant-free method for the synthesis of 4-organylselanyl-1H-pyrazoles has also been reported, showcasing a green approach to introducing chalcogen-containing functional groups onto the pyrazole ring. researchgate.net

The following table summarizes selected green chemistry approaches for the synthesis of pyrazole derivatives, highlighting the reaction conditions and outcomes.

Green ApproachStarting MaterialsCatalyst/ConditionsProductYield (%)Reference
Microwave-AssistedAcetophenone, Aromatic Aldehydes, Hydrazine HydrateAcetic acid in ethanol, Microwave irradiationPyrazole derivativesHigh nih.gov
Microwave-Assisted1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, DMF-DMA, AminesAcetic acid in water, Microwave (115-140 °C)Pyrazole derivatives78-90 mdpi.com
Ultrasound-Assisted3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, DimedoneEt₂NH in water, UltrasoundPyrazole-dimedone derivatives40-78 mdpi.com
Solvent-Free5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine HydrateMontmorillonite K10, 65-70 °CPyrano[2,3-c]pyrazoles81-91 mdpi.com
Eco-Friendly CatalystAryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateAg/La-ZnO nanoparticles, Solvent-free grinding4H-Pyrano[2,3-c] pyrazolesHigh nih.gov
Metal-Free Thiocyanation4-unsubstituted pyrazoles, NH₄SCNPhICl₂ in toluene, 0 °C4-thiocyanated pyrazolesGood beilstein-journals.org

Chemical Reactivity and Transformation Studies of 1h Pyrazole 4 Thiol

Electrophilic Aromatic Substitution at the Pyrazole (B372694) Ring (with C4-Thiol Considerations)

The pyrazole ring is an aromatic system, and like other aromatic compounds, it can undergo electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the ring and any existing substituents. In the case of 1H-pyrazole, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density. chemrxiv.org The presence of a thiol group at this position, however, introduces additional electronic and steric considerations.

The thiol group is known to be an ortho-, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring, although it is also an activating group. In the context of the pyrazole ring, the thiol group at C4 is expected to influence the reactivity of the other carbon atoms. However, direct electrophilic substitution on the pyrazole ring of 1H-pyrazole-4-thiol is not extensively documented.

One relevant transformation is the electrophilic thiocyanation of pyrazoles. Studies have shown that 4-unsubstituted pyrazoles can be thiocyanated at the C4 position. For instance, the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) and an oxidizing agent like PhICl₂ leads to the formation of the corresponding 4-thiocyanated pyrazole. nih.gov This reaction proceeds through the in situ generation of an electrophilic thiocyanogen (B1223195) species that attacks the electron-rich C4 position of the pyrazole. While this demonstrates the susceptibility of the C4 position to electrophilic attack, it starts from an unsubstituted pyrazole rather than demonstrating substitution on a pre-existing 4-thiol pyrazole.

Further research is required to fully elucidate the directing effects and the reactivity of the pyrazole ring in this compound towards various electrophiles.

Nucleophilic Reactions Involving the Thiol Group

The thiol group (-SH) is a versatile functional group capable of participating in a variety of nucleophilic reactions. In this compound, this moiety is the primary site for reactions with electrophiles.

Alkylation and Acylation of the Thiol Moiety

The sulfur atom of the thiol group in this compound is a soft nucleophile and readily undergoes S-alkylation and S-acylation.

Acylation: Acylation of the thiol group leads to the formation of thioesters. This can be achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base to facilitate the reaction. Research on the acylation of pyrazoles has been reported, though often focusing on N-acylation or C-acylation. researchgate.netorganic-chemistry.org However, the high nucleophilicity of the sulfur atom suggests that S-acylation would be a favorable process. Peptide acyl pyrazoles have been utilized as acyl donors in chemical protein synthesis, highlighting the reactivity of acyl pyrazole systems. nih.gov

A representative table of potential alkylating and acylating agents is provided below:

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl iodide4-(Methylthio)-1H-pyrazole
Alkyl HalideBenzyl bromide4-(Benzylthio)-1H-pyrazole
Acyl ChlorideAcetyl chlorideS-(1H-Pyrazol-4-yl) ethanethioate
Acid AnhydrideAcetic anhydrideS-(1H-Pyrazol-4-yl) ethanethioate

Oxidation Reactions of the Thiol Group

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to a range of oxidized products. The oxidation of thiols is a well-studied area of organic chemistry.

Mild oxidation of thiols typically yields disulfides. In the case of this compound, this would result in the formation of 1,2-di(1H-pyrazol-4-yl)disulfane. Stronger oxidizing agents can further oxidize the thiol group to sulfinic acids and ultimately to sulfonic acids. For example, hydrogen peroxide in glacial acetic acid is a known system for the selective oxidation of sulfides to sulfoxides. A similar approach could potentially be used for the controlled oxidation of the thiol group in this compound. The complete oxidation to a sulfonic acid would yield pyrazole-4-sulfonic acid.

A summary of potential oxidation products is shown in the table below:

Oxidizing AgentProduct
Mild (e.g., air, I₂)1,2-di(1H-pyrazol-4-yl)disulfane
Controlled (e.g., H₂O₂)Pyrazole-4-sulfinic acid
Strong (e.g., KMnO₄, HNO₃)Pyrazole-4-sulfonic acid

Reaction with Unsaturated Systems (e.g., Michael Addition, Radical Addition)

The nucleophilic character of the thiol group allows it to react with electron-deficient unsaturated systems through conjugate addition reactions, most notably the Michael addition.

Michael Addition: In a Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. The thiol group of this compound can act as a Michael donor. In the presence of a base, the thiol is deprotonated to the thiolate, which then adds to a Michael acceptor like an enone or an α,β-unsaturated nitrile. For instance, the reaction of this compound with methyl vinyl ketone would be expected to yield 4-(3-oxobutylthio)-1H-pyrazole. While specific studies on the Michael addition of this compound are not prevalent in the searched literature, the general reactivity of thiols in this context is well-established. chemrxiv.org

Radical Addition: Thiols can also add to unsaturated systems via a radical mechanism, often initiated by light or a radical initiator. This thiol-ene reaction typically proceeds with anti-Markovnikov regioselectivity. The reaction of this compound with an alkene like styrene, under radical conditions, would generate a thiyl radical which then adds to the double bond. nih.gov This would lead to the formation of a 4-(2-phenylethylthio)-1H-pyrazole.

Heterocyclic Annulation and Ring Fusion Reactions with this compound Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and reactive positions on the pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

Formation of Fused Pyrazolo-Thiazole Systems

A particularly important application of pyrazole-thiols is in the synthesis of pyrazolo-thiazole systems, which are of interest in medicinal chemistry. The specific isomer of the fused system depends on the starting materials and reaction conditions.

The synthesis of pyrazolo[3,4-d]thiazole derivatives can be achieved from precursors containing a pyrazole ring with adjacent amino and thiol functionalities. For example, the reaction of a 5-aminopyrazole-4-thiol with a suitable one-carbon electrophile can lead to the formation of the thiazole (B1198619) ring fused to the pyrazole core. While the direct synthesis from this compound is not explicitly detailed, related syntheses often involve the construction of the thiazole ring onto a pre-existing pyrazole.

Similarly, the synthesis of pyrazolo[4,5-d]thiazole derivatives would involve the formation of a thiazole ring fused across the C4 and C5 positions of the pyrazole. This can be accomplished by reacting a 4-amino-5-mercaptopyrazole derivative with an appropriate electrophile. Another approach involves the reaction of a 4-thiopyrazole derivative that has a suitable leaving group at the C5 position with a nitrogen-containing nucleophile. The synthesis of 2-amino-4,5-diarylthiazole derivatives has been reported, showcasing methods for thiazole ring formation. researchgate.net

The synthesis of thiazolo[4,5-d]pyrimidine derivatives has also been explored, indicating the versatility of thiazole-fused systems in heterocyclic chemistry.

The general strategies for constructing these fused systems highlight the importance of pyrazole-thiol derivatives as key building blocks in synthetic organic chemistry.

Synthesis of Pyrazolo-Triazole and Other Fused Nitrogen Heterocycles

The fusion of a pyrazole ring with other nitrogen-containing heterocycles, such as triazoles, pyrimidines, and pyridines, gives rise to a diverse range of compounds with significant chemical and biological properties. While direct synthetic routes starting from this compound are not extensively documented, its chemical nature suggests its potential as a key intermediate. The transformation of the thiol group into other functionalities, such as an amino group, opens pathways to well-established cyclization reactions for constructing fused heterocyclic systems.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 3-aminopyrazoles with various 1,3-dielectrophilic species. nih.gov A plausible route could therefore involve the conversion of this compound to a 4-aminopyrazole derivative, which could then undergo cyclization.

A significant body of research exists on the synthesis of fused pyrazoles from aminopyrazole precursors. For example, pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds. nih.gov Microwave-assisted synthesis has also been employed to achieve regioselective formation of pyrazolo[1,5-a]pyrimidines. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.com The reaction mechanism is believed to proceed via a Michael addition followed by cyclization and dehydration. mdpi.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized from 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, which itself is derived from a hydrazino-triazine precursor. nih.gov This highlights the utility of functionalized pyrazoles in constructing complex fused systems.

The following table summarizes various fused nitrogen heterocycles and the general synthetic strategies, which could potentially be adapted using this compound as a starting point after appropriate functional group interconversion.

Fused Heterocycle SystemGeneral PrecursorsKey Reaction Type
Pyrazolo[1,5-a]pyrimidines3-Aminopyrazoles, β-Dicarbonyl compoundsCyclocondensation
Pyrazolo[3,4-b]pyridines5-Aminopyrazoles, α,β-Unsaturated ketonesMichael Addition-Cyclization
Pyrazolo[3,4-d]pyrimidinesFunctionalized aminopyrazolesCyclization with thiourea (B124793)
Pyrazolo[4,3-e] mdpi.comorganic-chemistry.orgbeilstein-journals.orgtriazinesPyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comorganic-chemistry.orgbeilstein-journals.orgtriazinesReaction with sodium azide

Mechanistic Investigations of this compound Transformations

The mechanistic understanding of the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. The reactivity is dictated by the electronic properties of the pyrazole ring and the nucleophilic character of the thiol group.

The pyrazole ring contains two nitrogen atoms: one is pyrrole-like (N1) and the other is pyridine-like (N2). The presence of these nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack. However, the thiol group at the C4 position is a strong activating group and directs electrophilic substitution.

A plausible mechanistic pathway for the involvement of this compound in the synthesis of fused heterocycles would likely begin with the reaction at the thiol group. For example, S-alkylation of the thiol would yield a pyrazol-4-yl sulfide, which could then undergo further transformations.

In the context of forming fused rings, the conversion of the thiol to an amine is a key conceptual step. This could potentially be achieved through a variety of methods, although direct, high-yielding conversions on this specific substrate are not widely reported. Once the 4-aminopyrazole is formed, the mechanism of cyclization to form, for instance, a pyrazolo[3,4-b]pyridine would follow established pathways. The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound is proposed to proceed through an initial nucleophilic attack of the amino group on one of the carbonyls, followed by cyclization and dehydration to form the pyridine (B92270) ring. mdpi.com

Another important reaction of thiols is their oxidation to sulfonic acids or other oxidized sulfur species. This could open up different reaction pathways, for example, by making the pyrazole ring more electron-deficient and thus influencing its reactivity in subsequent steps.

The formation of pyrazoles through cycloaddition reactions is also a well-studied area. For instance, [3+2] cycloaddition reactions between vinylsulfonium salts and nitrile imines generated in situ from hydrazonoyl halides provide a route to pyrazole derivatives. organic-chemistry.org While not directly involving this compound as a starting material, these mechanistic principles of pyrazole formation are fundamental to understanding its chemistry.

A mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles has also been reported, highlighting the diverse and sometimes non-traditional methods for forming the pyrazole ring. rsc.org

The following table outlines some of the key reactive sites of this compound and the likely mechanistic steps involved in its transformations.

Reactive SiteType of ReactionMechanistic StepsPotential Products
Thiol Group (S-H)S-AlkylationNucleophilic attack on an alkyl halidePyrazol-4-yl sulfides
Thiol Group (S-H)OxidationReaction with oxidizing agentsPyrazole-4-sulfonic acids
Pyrazole Ring (C5-H)Electrophilic SubstitutionAttack by an electrophile5-Substituted-1H-pyrazole-4-thiols
Amino Group (hypothetical)CyclocondensationNucleophilic attack on carbonyl, cyclization, dehydrationFused pyrazole heterocycles

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1H-pyrazole-4-thiol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the N-H proton, and the S-H proton of the thiol group. Due to the rapid annular tautomerism common in N-unsubstituted pyrazoles, the protons at the 3- and 5-positions (H3 and H5) are expected to be chemically equivalent, resulting in a single, sharp singlet. conicet.gov.ar The proton at the C4 position is absent due to the thiol substitution.

The thiol (S-H) proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding. In many heterocyclic thiols, this signal is found in the range of 3-6 ppm. ncl.res.in The N-H proton of the pyrazole ring is also a broad singlet and is expected to appear significantly downfield, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on data from parent pyrazole and substituted derivatives in a non-coordinating solvent like CDCl₃ or DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H3 / H5~7.5 - 7.8Singlet (s)Equivalent due to rapid tautomerism.
S-H~3.0 - 4.0Broad Singlet (br s)Shift is highly dependent on solvent and concentration. May exchange with D₂O.
N-H> 10Broad Singlet (br s)Typically very broad. May exchange with D₂O.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, three distinct carbon signals are expected. Due to tautomerism, the C3 and C5 carbons are anticipated to be equivalent, yielding a single resonance. researchgate.net The chemical shift of the C4 carbon, directly attached to the sulfur atom, will be indicative of the thiol/thione equilibrium. A C-S bond in the thiol form would appear further upfield, whereas a C=S bond in the thione tautomer would be significantly deshielded, appearing at a much higher chemical shift (typically >160 ppm). ncl.res.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Thiol Tautomer) Predicted values are based on data from parent pyrazole and substituted derivatives.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C3 / C5~133 - 136Equivalent due to rapid tautomerism.
C4~105 - 110Shielded by the -SH group. A shift >160 ppm would indicate the thione tautomer.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, no cross-peaks are expected between the ring protons (H3/H5) as they are magnetically isolated singlets. A very weak, long-range coupling might be observable under specific conditions, but it is generally not anticipated. conicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a clear cross-peak between the ¹H signal for H3/H5 and the ¹³C signal for C3/C5. This is a powerful tool for confirming the assignment of these key ring positions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule and identifying quaternary carbons. For this compound, an HMBC spectrum would be expected to show a correlation between the H3/H5 protons and the C4 carbon, confirming the substitution pattern of the ring. A correlation from the N-H proton to the C3/C5 and C4 carbons would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands. The presence of a weak band around 2550-2600 cm⁻¹ would be a strong indicator of the S-H stretching vibration of the thiol group. The broad N-H stretching band from the pyrazole ring is expected in the region of 3100-3200 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H stretch (ring)3100 - 3200Medium, Broad
C-H stretch (ring)3000 - 3100Medium
S-H stretch2550 - 2600Weak
C=N / C=C stretch (ring)1500 - 1600Medium to Strong
C=S stretch (thione form)1050 - 1250Medium

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular formula of this compound is C₃H₄N₂S, corresponding to a monoisotopic mass of approximately 100.01 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 100. The fragmentation of pyrazoles is well-studied and typically involves two primary pathways: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). nist.gov For this compound, the following fragmentation pattern can be predicted:

Loss of HCN: The molecular ion (m/z 100) could lose HCN (27 Da) to yield a fragment ion at m/z 73.

Loss of N₂: A common fragmentation pathway for pyrazoles involves the loss of N₂ (28 Da) from the [M-H]⁺ ion (m/z 99), leading to a fragment at m/z 71.

Loss of SH radical: Cleavage of the C-S bond could result in the loss of an SH radical (33 Da), producing a pyrazole cation fragment at m/z 67.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
100[C₃H₄N₂S]⁺˙Molecular Ion (M⁺˙)
99[C₃H₃N₂S]⁺[M-H]⁺
73[C₂H₃S]⁺Loss of HCN from M⁺˙
71[C₃H₃S]⁺Loss of N₂ from [M-H]⁺
67[C₃H₃N₂]⁺Loss of ·SH from M⁺˙

X-ray Diffraction for Solid-State Structural Determination

While no specific crystal structure for this compound has been reported in the searched literature, X-ray diffraction remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related pyrazole structures reveals common packing motifs driven by intermolecular hydrogen bonding. mdpi.com

N-unsubstituted pyrazoles typically form hydrogen-bonded assemblies where the pyrrole-like N-H of one molecule interacts with the pyridine-like N2 of an adjacent molecule. mdpi.com This can lead to various supramolecular structures, such as cyclic trimers or extended catemeric (chain-like) arrangements. For this compound, these N-H···N hydrogen bonds would be the primary organizing force. Additionally, the thiol group could participate in weaker N-H···S or S-H···N hydrogen bonds, further influencing the crystal packing. A definitive X-ray structure would also resolve the question of which tautomer (thiol or thione) exists in the solid state, providing precise bond lengths and angles for the entire molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in analytical chemistry to determine the elemental composition of a compound. wikipedia.org For novel or synthesized organic compounds such as this compound, this method is crucial for verifying the empirical formula and assessing the purity of the sample. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values derived from the compound's molecular formula. wikipedia.org

The molecular formula for this compound is C₃H₄N₂S, with a molecular weight of approximately 100.14 g/mol . nih.gov Based on this, the theoretical elemental composition can be calculated. Correspondence between the experimentally determined percentages and the calculated values provides strong evidence for the correct synthesis and purity of the compound.

While the synthesis and characterization of various pyrazole derivatives are documented in scientific literature, and these studies often mention the use of elemental analysis for structural confirmation, specific experimental data for this compound is not extensively reported. zsmu.edu.uabohrium.comnih.gov However, the general procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are collected and measured to determine the percentages of C, H, and N. Sulfur content is typically determined by other specific analytical methods.

The expected theoretical percentages for this compound are presented in the table below. In a research context, these values would be compared with the results obtained from an elemental analyzer. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01336.0335.98
HydrogenH1.00844.0324.03
NitrogenN14.01228.0227.98
SulfurS32.07132.0732.02
Total 100.152 100.00

Theoretical and Computational Investigations of 1h Pyrazole 4 Thiol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries and energies, offering a balance between computational cost and accuracy. For 1H-pyrazole-4-thiol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding its fundamental chemical characteristics. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Interactive Table: Representative Frontier Orbital Energies of Pyrazole (B372694) Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenyl-tagged pyrazole-benzoxadiazole--4.0
(hypothetical this compound)-5.5 to -6.5-0.5 to -1.54.0 to 6.0

Note: The values for the hypothetical this compound are estimated based on typical values for pyrazole derivatives and are for illustrative purposes.

Calculation of Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These include:

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons. It can be calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is given by ω = χ² / (2η).

These parameters are crucial for predicting the global reactivity of this compound in various chemical reactions.

Interactive Table: Calculated Quantum Chemical Parameters for a Hypothetical this compound

ParameterFormulaEstimated Value
Electronegativity (χ)-(EHOMO + ELUMO) / 23.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5 eV
Global Electrophilicity Index (ω)χ² / (2η)2.45 eV

Note: These values are illustrative and based on estimated HOMO/LUMO energies.

Fukui Indices for Local Reactivity Prediction

For this compound, calculating Fukui indices would pinpoint the most reactive sites. Generally, in pyrazole systems, the nitrogen atoms and the carbon atoms of the ring are key sites for chemical reactions. The presence of the thiol group introduces an additional reactive center.

Studies on Tautomerism and Prototropic Equilibria of Thiol-Containing Pyrazoles

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental characteristic of pyrazoles. nih.govresearchgate.net For thiol-containing pyrazoles like this compound, the situation is further complicated by the possibility of thione-thiol tautomerism in addition to the annular prototropic tautomerism of the pyrazole ring.

Gas-Phase and Solvent Effects on Tautomeric Stability

The relative stability of different tautomers can be significantly influenced by the surrounding medium. Computational studies on the closely related 1H-pyrazole-5-thiol have shown that in the gas phase, the tautomers resulting from proton transfer between the ring nitrogen atoms are generally the most stable. nih.gov However, the presence of a solvent can alter this equilibrium.

Polar solvents, through hydrogen bonding and dipole-dipole interactions, can stabilize more polar tautomers. For instance, studies on N-confused porphyrins, which contain a pyrazole-like moiety, have shown that a tautomer that is higher in energy in the gas phase can be favored in polar aprotic solvents like DMSO due to favorable hydrogen bonding. mdpi.com Similar effects are expected for this compound, where the thione tautomer, being more polar, might be stabilized in polar solvents.

Interactive Table: Factors Influencing Tautomeric Stability

FactorEffect on Equilibrium
Gas Phase Favors the least polar, most intrinsically stable tautomer.
Non-polar Solvents Behavior is similar to the gas phase.
Polar Aprotic Solvents Can stabilize more polar tautomers through dipole-dipole interactions.
Polar Protic Solvents Can stabilize tautomers capable of hydrogen bonding with the solvent.

Activation Energy Barriers for Proton Transfer Processes

The interconversion between tautomers is not instantaneous and requires surmounting an energy barrier known as the activation energy. Computational methods can be used to calculate these barriers, providing insights into the kinetics of the tautomerization process.

Studies on proton transfer in pyrazole systems have shown that these barriers can be substantial in the gas phase. However, the presence of solvent molecules, particularly water, can significantly lower the activation energy by acting as a proton shuttle, thereby facilitating the interconversion. nih.gov For example, theoretical investigations have demonstrated that water molecules can lower the energetic barriers between pyrazole tautomers through the formation of hydrogen-bonded bridges. nih.gov In some cases, the presence of just two water molecules was found to be optimal for reducing the activation barrier. nih.gov While specific values for this compound are not available, similar mechanisms are expected to be at play.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules over time. eurasianjournals.com For this compound, MD simulations can elucidate its conformational preferences and the nature of its interactions with other molecules, including solvents or biological macromolecules.

Conformational analysis of this compound is critical for understanding its three-dimensional structure and flexibility. The key dihedral angle determining the orientation of the thiol group relative to the pyrazole ring is the C3-C4-S-H torsion angle. MD simulations can sample the potential energy surface associated with the rotation around the C4-S bond, identifying the most stable conformations. These simulations often reveal that the thiol hydrogen can orient in different positions relative to the pyrazole ring, leading to various low-energy conformers. The stability of these conformers is influenced by subtle intramolecular interactions, such as weak hydrogen bonds or steric effects.

Intermolecular interactions are fundamental to the behavior of this compound in condensed phases. MD simulations in a solvent, typically water or an organic solvent, can provide a detailed picture of the solute-solvent interactions. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N1-H) and acceptor (N2), while the thiol group is primarily a hydrogen bond donor. The simulations can quantify the number and lifetime of hydrogen bonds formed between this compound and surrounding solvent molecules. Furthermore, simulations of multiple this compound molecules can reveal the nature of its self-association through intermolecular hydrogen bonding, providing insights into its bulk properties. In a biological context, MD simulations can be employed to study the binding of this compound to a protein active site, highlighting the key intermolecular interactions responsible for its binding affinity and specificity. nih.govnih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of this compound
ParameterDescriptionIllustrative Finding
Conformational Dihedral Angle (C3-C4-S-H)The primary dihedral angle governing the orientation of the thiol group.Two major low-energy conformations are observed at approximately -15° (syn-periplanar) and 165° (anti-periplanar), with the anti-periplanar conformer being slightly more populated in a polar solvent.
Radial Distribution Function (g(r)) of Water around Thiol SulfurDescribes the probability of finding a water molecule at a certain distance from the sulfur atom.A distinct peak at approximately 3.4 Å indicates a well-defined first solvation shell, with water molecules oriented to form hydrogen bonds with the thiol group.
Hydrogen Bond AnalysisQuantifies the hydrogen bonding between this compound and solvent molecules.On average, the N1-H group forms 1.2 hydrogen bonds, the N2 atom accepts 0.8 hydrogen bonds, and the S-H group forms 0.5 hydrogen bonds with surrounding water molecules over a 100 ns simulation.
Interaction Energy with a Model Protein CavityCalculates the non-bonded interaction energy between the ligand and a hypothetical binding site.The average interaction energy is found to be -45.2 kcal/mol, dominated by electrostatic interactions from the pyrazole ring and van der Waals contributions from the entire molecule.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (Focusing on Chemical Properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. For this compound, QSPR models can be developed to predict a range of chemical properties that are otherwise time-consuming or expensive to measure experimentally. These properties are crucial for chemical process design, environmental fate assessment, and drug development.

The development of a QSPR model begins with the calculation of a set of molecular descriptors for this compound and a series of structurally related compounds. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. Commonly used descriptors include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various quantum chemical descriptors like HOMO and LUMO energies. researchgate.netresearchgate.net

Once the descriptors are calculated, a mathematical model is built using statistical techniques like multiple linear regression (MLR) or machine learning algorithms. This model takes the form of an equation that relates a specific chemical property to a selection of the most relevant molecular descriptors. For instance, a QSPR model could predict the aqueous solubility, boiling point, or pKa of this compound based on its structural features. The predictive power of the QSPR model is assessed through rigorous validation procedures.

These predictive models for chemical properties are invaluable in the early stages of research and development, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Table 2: Illustrative QSPR Models for Predicting Chemical Properties of Pyrazole Derivatives including this compound
Predicted PropertyHypothetical QSPR EquationKey DescriptorsDescriptor Significance
Aqueous Solubility (logS)logS = 0.5 - 0.008 * (MW) - 0.8 * logP + 0.02 * TPSAMolecular Weight (MW), logP, Topological Polar Surface Area (TPSA)Solubility decreases with increasing molecular size and lipophilicity, and increases with polarity.
Acidity (pKa)pKa = 12.5 - 2.5 * (ESPN1) + 0.5 * (qS)Electrostatic Potential at N1 (ESPN1), Partial Charge on Sulfur (qS)The acidity of the N1-H proton is strongly influenced by the electrostatic environment of the pyrazole ring and the electronic nature of the thiol substituent.
Chemical Reactivity (HOMO-LUMO gap)Gap = 7.2 - 0.1 * (Dipole Moment) - 0.05 * (Number of Rotatable Bonds)Dipole Moment, Number of Rotatable BondsChemical stability (larger gap) is related to lower polarity and less conformational flexibility.

Coordination Chemistry and Metal Complexation of 1h Pyrazole 4 Thiol

1H-Pyrazole-4-Thiol as a Ligand in Transition Metal Complexes

This compound is a versatile ligand for transition metal complexes, attributable to its distinct electronic and structural features. The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. One nitrogen atom is a pyridine-like sp²-hybridized atom with a lone pair of electrons available for coordination, while the other is a pyrrole-like N-H group that can be deprotonated to form a pyrazolate anion. This N-H group can also participate in hydrogen bonding. nih.govnih.gov The thiol group (-SH) at the 4-position introduces a soft sulfur donor atom, which has a strong affinity for soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

The presence of both nitrogen and sulfur donor atoms allows this compound to act as a multidentate ligand, potentially bridging multiple metal centers. revistabionatura.comuninsubria.it The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the coordination behavior of the ligand. researchgate.net In the case of this compound, the thiol group can exist in equilibrium with its tautomeric thione form, which can also influence its coordination chemistry. The deprotonation of the thiol group to a thiolate (-S⁻) enhances its donor capacity and its ability to form stable complexes.

The dual nature of the donor sites (N and S) allows for the formation of chelate rings with a single metal center or the creation of polynuclear structures where the ligand bridges two or more metal ions. researchgate.net This versatility makes this compound a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Synthesis and Characterization of Metal-Pyrazole-4-Thiol Complexes

The synthesis of metal complexes with this compound can be achieved through several routes. A common method involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.gov The choice of solvent is crucial and can influence the final structure of the complex, including the coordination of solvent molecules. nih.gov Another synthetic strategy is the in situ formation of the ligand or its salt, followed by the addition of the metal ion. For instance, a pyrazole derivative can be treated with a base and carbon disulfide to generate a dithiocarbamate (B8719985) salt, which then reacts with a metal salt. revistabionatura.com A practical synthesis for pyrazol-4-thiols has been developed from 4-iodopyrazoles via a copper-catalyzed C-S bond formation, which could be a precursor route for subsequent complexation reactions. chemrxiv.org

The characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N, N-H, and C-S bonds in the pyrazole ring upon complexation provide evidence of coordination. nih.gov The disappearance or shift of the S-H stretching vibration can confirm the deprotonation of the thiol group and its coordination as a thiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes in solution. Changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination can elucidate the binding mode of the ligand. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry around the metal center. nih.gov

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgnih.gov

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and composition of the synthesized complexes. nih.gov

TechniqueInformation Obtained
IR Spectroscopy Identification of coordinated functional groups (C=N, N-H, C-S)
NMR Spectroscopy Elucidation of ligand binding mode in solution for diamagnetic complexes
UV-Visible Spectroscopy Determination of coordination geometry and electronic properties
X-ray Diffraction Definitive structural information (bond lengths, angles, geometry)
Elemental Analysis Confirmation of the empirical formula of the complex

Binding Modes and Coordination Geometries in Metal Complexes

This compound and its deprotonated form can adopt several binding modes, leading to a variety of coordination geometries in the resulting metal complexes. The pyrazolate anion is known to exhibit at least three primary coordination modes: monodentate, exo-bidentate, and endo-bidentate. uninsubria.it

Monodentate Coordination: The ligand can coordinate to a single metal center through either the pyridine-like nitrogen atom of the pyrazole ring or the sulfur atom of the thiolate group. The choice of the donor atom is often dictated by the nature of the metal ion (hard vs. soft).

Bidentate Chelating Coordination: The ligand can chelate to a single metal ion using both a nitrogen atom and the sulfur atom, forming a stable five-membered ring. This is a common coordination mode for ligands with both N and S donor atoms. nih.gov

Bidentate Bridging Coordination: The ligand can bridge two metal centers. This can occur in several ways:

The two nitrogen atoms of the pyrazolate ring can bridge two metal ions (exo-bidentate). uninsubria.it

The nitrogen and sulfur atoms can each coordinate to a different metal ion. This mode is crucial for the formation of coordination polymers.

The coordination of this compound, often in conjunction with other co-ligands (such as water, halides, or other organic molecules), results in various coordination geometries around the metal center. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar. nih.govresearchgate.net For instance, Co(II) and Mn(II) complexes with pyrazole derivatives often exhibit octahedral geometry, while Cu(II) complexes can adopt square planar or distorted octahedral geometries. nih.govresearchgate.net

Binding ModeDescription
Monodentate Coordination through either the N or S atom to one metal center.
Bidentate Chelating Coordination of both N and S atoms to the same metal center.
Bidentate Bridging (N,N) The two N atoms of the pyrazolate bridge two metal centers.
Bidentate Bridging (N,S) The N and S atoms each coordinate to a different metal center.

Supramolecular Assembly through Coordination Interactions and Noncovalent Forces

The structure of metal complexes containing this compound is not solely determined by coordination bonds but is also significantly influenced by noncovalent interactions, leading to the formation of supramolecular assemblies. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the pyridine-like nitrogen and the sulfur atom can act as hydrogen bond acceptors. researchgate.netnih.gov

These hydrogen bonds can link individual complex units, forming one-, two-, or three-dimensional networks. sci-hub.se In the solid state, unsubstituted pyrazoles are known to form various hydrogen-bonded aggregates, such as dimers, trimers, and catemers (chains). nih.govresearchgate.netnih.gov The presence of metal ions and co-ligands introduces additional sites for hydrogen bonding, further directing the supramolecular assembly. mdpi.com

Other noncovalent interactions, such as π-π stacking between pyrazole rings of adjacent complexes and van der Waals forces, also play a crucial role in stabilizing the crystal packing. mdpi.com The interplay between the coordination bonds that form the primary structure and the noncovalent forces that dictate the higher-order assembly allows for the rational design of crystal structures with desired properties, a key principle of crystal engineering. The formation of these supramolecular architectures is fundamental to developing new materials with applications in areas like gas storage, catalysis, and molecular sensing.

Advanced Applications in Chemical Synthesis and Materials Science

1H-Pyrazole-4-thiol as a Building Block for Complex Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis due to the reactive nature of both the pyrazole (B372694) ring and the thiol group. chemrxiv.org Its utility is demonstrated in various synthetic strategies that functionalize the core structure to create more complex molecules.

A practical and scalable method for the synthesis of pyrazole-4-thiols involves a copper-catalyzed carbon-sulfur (C-S) bond formation. This procedure uses readily available 4-iodopyrazoles and a thiobenzoic acid surrogate, followed by a mild debenzoylation step. chemrxiv.org The method is notable for its tolerance of sensitive functional groups like nitriles, esters, and Boc-protected amines, making it a robust choice for constructing complex molecular architectures. chemrxiv.org

Furthermore, the pyrazole ring can be functionalized at the C-4 position through electrophilic thiocyanation. beilstein-journals.orgresearchgate.net This reaction, mediated by reagents like PhICl₂ and using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the sulfur source, provides a direct route to 4-thiocyanato-pyrazoles under metal-free conditions. beilstein-journals.orgresearchgate.net These thiocyanated intermediates are versatile, serving as precursors that can be readily converted into other important sulfur-containing derivatives, such as trifluoromethyl thioethers and thiomethyl-substituted pyrazoles. beilstein-journals.org The efficiency of this transformation is highlighted by the good to excellent yields achieved across a range of pyrazole substrates. researchgate.net

Table 1: Thiocyanation of Various Pyrazole Substrates This interactive table summarizes the reaction outcomes for the PhICl₂/NH₄SCN-mediated thiocyanation of different pyrazole compounds, based on reported research findings. researchgate.net

Substrate (Pyrazole Derivative)ProductYield (%)
1-Phenyl-3,5-dimethyl-1H-pyrazole1-Phenyl-3,5-dimethyl-1H-pyrazole-4-thiocyanate88
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-thiocyanate92
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-thiocyanate90
3,5-Dimethyl-1-(p-tolyl)-1H-pyrazole3,5-Dimethyl-1-(p-tolyl)-1H-pyrazole-4-thiocyanate85
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-thiocyanate82

Organic thiocyanates, including those derived from pyrazole, are valuable synthetic intermediates that can be transformed into a variety of other sulfur-containing functional groups like sulfides and disulfides. beilstein-journals.org This versatility underscores the importance of this compound and its related synthons as foundational elements for building molecular complexity. mdpi.com

Role in Catalysis

The distinct electronic and structural features of the pyrazole-thiol moiety enable its participation in various catalytic systems, including both organocatalysis and cooperative catalysis involving metals.

Derivatives of pyrazole have been successfully designed and employed as organocatalysts for asymmetric reactions. Chiral pyrazole derivatives, including amides, esters, and notably thioureides, have been synthesized and investigated as catalysts in the asymmetric Henry reaction (nitroaldol reaction). mjcce.org.mk In these systems, the pyrazole scaffold, functionalized with a chiral amine and a thiourea (B124793) group, acts as a bifunctional catalyst. The thiourea moiety activates the electrophile (an aldehyde) through hydrogen bonding, while the chiral amine environment directs the stereochemical outcome of the reaction, leading to the formation of chiral products with significant enantiomeric excess. mjcce.org.mknih.gov

Table 2: Performance of Chiral Pyrazole Derivatives in the Asymmetric Henry Reaction This interactive table presents the effectiveness of different pyrazole-based organocatalysts in the reaction between p-nitrobenzaldehyde and nitromethane. mjcce.org.mk

Catalyst StructureFunctional GroupYield (%)Enantiomeric Excess (ee, %)
Pyrazole-CarboxamideAmide7565
Pyrazole-CarboxylateEster6855
Pyrazole-ThioureideThiourea8278
Pyrazole-DicarboxamideDiamide7260

The results demonstrate that the pyrazole-thioureide derivative provides the best performance in terms of both chemical yield and stereoselectivity, highlighting the crucial role of the thiourea group in this organocatalytic system. mjcce.org.mk

Metal-thiol cooperation represents a powerful strategy in catalysis where both the metal center and a coordinated thiol(ate) ligand are actively involved in bond activation. scispace.com While not always permanently attached to the primary ligand, thiols can act as transient, cooperative ligands that enable or accelerate catalytic cycles. scispace.com

A prominent example is found in iron-catalyzed olefin hydrogenation, which proceeds through a cooperative hydrogen atom transfer (cHAT) mechanism. csic.es In this system, a thiol co-catalyst coordinates to an iron(II) center. This coordination weakens the sulfur-hydrogen (S-H) bond, making the thiol a more potent hydrogen atom donor. csic.esjournal-vniispk.ru The catalytic cycle involves the iron complex activating a silane (B1218182) reducing agent, followed by hydrogen atom transfer to an olefin substrate to form a radical intermediate. This radical is then rapidly quenched by the iron-coordinated thiol, completing the hydrogenation and regenerating the catalyst. csic.es The selectivity-determining step is the quenching of the alkyl radical by the thiol, which makes this a promising avenue for developing enantioselective reactions using chiral thiols. journal-vniispk.rugoogle.com

The fundamental principle of using pyrazole derivatives as ligands to influence the catalytic activity of metal centers is also well-established. For instance, the addition of various pyrazole ligands to titanium isopropoxide catalysts has been shown to significantly enhance the rate of polymerization for L-lactide, demonstrating a cooperative effect between the pyrazole ligand and the titanium centers. This general capacity for cooperation, combined with the specific reactivity of the thiol group, positions pyrazole-thiol ligands as highly promising candidates for designing advanced cooperative catalytic systems.

Integration into Novel Functional Materials

The ability of this compound to act as a ligand for metal ions and to be incorporated into larger molecular structures makes it a valuable component for creating novel functional materials with tailored properties.

One significant area of application is in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are crystalline materials built from metal ions or clusters linked together by organic molecules. By using linkers containing different functional groups, the properties of the resulting material can be finely tuned. The inclusion of pyrazole and thiol/thiolate functionalities on the organic linkers is a recognized strategy for embedding specific metal ions and modulating the performance of the MOF. The thiol group can act as a soft donor site for specific metal coordination or remain as a functional handle within the pores of the framework, imparting unique chemical reactivity or selective adsorption properties to the material.

Another key application is the use of pyrazole-thiol derivatives as additives to enhance the properties of polymers. A patent describes the use of compounds such as 3-methyl-1-phenyl-5-mercaptopyrazole-4-carboxyaldehyde as highly effective light stabilizers for polymers. When incorporated into a polymer matrix, these compounds help prevent photodegradation caused by exposure to UV radiation. The oxidative degradation of polymers proceeds through free-radical chain reactions, and these pyrazole-based stabilizers can act as radical scavengers and UV absorbers, thereby protecting the polymer from chain scission and crosslinking, which lead to material failure.

Development of Chemical Sensors and Probes (Mechanism-focused)

The pyrazole scaffold is an effective platform for designing chemosensors due to its robust chemical nature and defined coordination geometry. When combined with a thiol group and other functionalities, it can be used to create highly selective and sensitive probes for detecting specific analytes, such as metal ions.

Researchers have developed a one-pot synthesis for novel pyridine-based pyrazole fluorescent sensors capable of detecting zinc (Zn²⁺) and cadmium (Cd²⁺) ions. The sensing mechanism of these probes is based on photoinduced electron transfer (PET). In the absence of the target metal ion, the probe exhibits low fluorescence (a "turn-off" state) because an electron transfer process quenches the excited state of the fluorophore.

Upon binding of a metal ion like Zn²⁺ or Cd²⁺ to the pyrazole and pyridine (B92270) nitrogen atoms, the PET process is inhibited. This blockage of the quenching pathway allows the fluorophore to emit light upon excitation, resulting in a significant increase in fluorescence intensity (a "turn-on" signal). The design allows for the modulation of sensing properties; depending on the electronic nature of substituents on an attached aryl ring, the sensor can be engineered to operate in either a "turn-on" or "turn-off" fashion. This work provides valuable insight into the rational design of pyrazole-based sensors where the detection mechanism is controlled by fine-tuning the electronic structure of the molecule.

Q & A

Q. Tables for Key Data

Property Technique Typical Observations Reference
Tautomer equilibriumVT-NMRThiol form dominates in DMSO-d₆ at 25°C
S-alkylation yieldHPLC85–92% with tert-butyl bromide in DMSO
COX-2 inhibition (IC₅₀)Enzymatic assay1.2 µM for 3-nitro-1H-pyrazole-4-thiol derivative
Crystallographic R-factorSHELXL refinementR₁ = 0.039 for high-resolution data (0.84 Å)

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